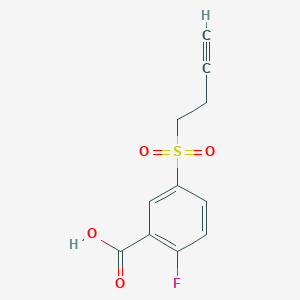

5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

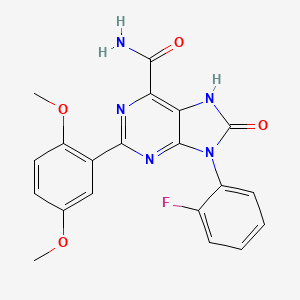

“5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid” is a complex organic compound. It contains a benzoic acid moiety, which is a common component in various pharmaceuticals and is known for its antimicrobial properties. The compound also has a but-3-yn-1-ylsulfonyl group attached to it. This group contains a triple bond, which suggests that it might participate in click chemistry reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzoic acid core, followed by the addition of the but-3-yn-1-ylsulfonyl and fluorine groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzoic acid), a sulfonyl group (SO2), a triple bond (from the but-3-yn-1-yl group), and a fluorine atom. The presence of these different groups would likely result in a complex three-dimensional structure .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triple bond and the sulfonyl group. The triple bond could potentially participate in click chemistry reactions, which are widely used in drug discovery and materials science .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the acidic carboxyl group (from the benzoic acid) could impact its solubility in different solvents .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary targets of 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid are proteins with tyrosine residues . This compound is a part of a new class of electrophiles known as sulfonyl-triazoles . These electrophiles mediate covalent reactions with tyrosine residues on proteins through sulfur-triazole exchange (SuTEx) chemistry .

Mode of Action

5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid interacts with its targets through a process known as UV light-induced covalent modification . This compound contains a light-activated diazirine, an alkyne tag, and a carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target .

Biochemical Pathways

The affected biochemical pathways involve the covalent reaction with tyrosine residues on proteins through SuTEx chemistry . This reaction leads to changes in protein function and can affect various downstream effects, including protein-protein interactions and signal transduction pathways .

Result of Action

The molecular and cellular effects of 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid’s action are largely dependent on the specific proteins it targets. By covalently modifying tyrosine residues, this compound can alter protein function, potentially leading to changes in cellular signaling, metabolism, or other processes .

Action Environment

The action, efficacy, and stability of 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid can be influenced by various environmental factors. For instance, the presence of UV light is necessary for the compound’s mode of action Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and efficacy

特性

IUPAC Name |

5-but-3-ynylsulfonyl-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO4S/c1-2-3-6-17(15,16)8-4-5-10(12)9(7-8)11(13)14/h1,4-5,7H,3,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHCXNKSINYSMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2838992.png)

![2-[(2-Methyltetrazol-5-yl)methyl-(1-phenylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2838997.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2838999.png)

![2-[1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2839001.png)

![ethyl 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetate](/img/structure/B2839002.png)

![N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2839005.png)

![N-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2839007.png)